N-Cyclopropylguanidine
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Overview
Description
N-Cyclopropylguanidine is a chemical compound with the molecular formula C4H9N3. It is a derivative of guanidine, where one of the nitrogen atoms is substituted with a cyclopropyl group. This compound is known for its high basicity and ability to form stable hydrogen bonds, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
N-Cyclopropylguanidine primarily targets the Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine (N-methylglycine) and other secondary amines .
Mode of Action
This compound interacts with its target, MSOX, through a polar mechanism . A single electron transfer (SET) process was suggested on the basis of studies with this compound . The first rate-limiting step is the binding of this compound to the flavin ring, which simultaneously proceeds with the ring-opening of the this compound cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group (C3 atom) to the flavin ring (C4a atom) .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of sarcosine and other secondary amines . The compound plays a role in the conversion of a CN single bond of the substrates into a double bond . After hydrolysis of the CN double bond species (Schiff bases), the release of ammonium and the cleavage of the amines generate primary and secondary amines .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of an imine state . This state accumulates during the oxidation of this compound in MSOX . The conformation of this compound was found to be crucial for reactions following the formation of the this compound adduct .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropylguanidine typically involves the reaction of cyclopropylamine with a guanidine precursor. One common method is the reaction of cyclopropylamine with S-methylisothiourea under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Various substituted guanidines or cyclopropyl derivatives.
Scientific Research Applications
N-Cyclopropylguanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
- N-Methylguanidine
- N-Ethylguanidine
- N-Phenylguanidine
Comparison: N-Cyclopropylguanidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other guanidine derivatives. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-cyclopropylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUUEWDUBHMBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397850 |
Source
|
Record name | N-Cyclopropylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168627-33-6 |
Source
|
Record name | N-Cyclopropylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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